In Vitro Bronchospasmolytic Potency: 14-Fold Superiority Over the 3,5-Dihydroxy Regioisomer KWD2025
In a direct head-to-head comparison, Norbudrine (KWD2109) demonstrated approximately 14 times greater in vitro bronchospasmolytic activity than its 3,5-dihydroxy regioisomer, KWD2025 [1]. This differential is attributed to the 3,4-catechol substitution pattern of Norbudrine, which critically influences β2-adrenoceptor binding affinity and intrinsic efficacy relative to the 3,5-resorcinol configuration of KWD2025 [2].
| Evidence Dimension | In vitro bronchospasmolytic activity (potency) |
|---|---|
| Target Compound Data | KWD2109 (Norbudrine): ~14-fold higher potency relative to comparator |
| Comparator Or Baseline | KWD2025 (1-(3',5'-dihydroxyphenyl)-2-cyclobutylamino ethanol): Baseline potency (1x) |
| Quantified Difference | ~14-fold |
| Conditions | In vitro bronchospasmolysis assay in guinea pig tissue; histamine-induced bronchoconstriction model. |
Why This Matters
This 14-fold potency gap demonstrates that the 3,4-catechol moiety is a critical pharmacophore; procurement of the incorrect regioisomer would yield drastically attenuated experimental efficacy.
- [1] National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: NORBUDRINE. View Source
- [2] U.S. Patent 3,937,838. Orally active bronchospasmolytic compounds and their preparation. (1976). View Source
